molecular formula C20H23ClN4O3S B2888940 Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-06-6

Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2888940
CAS No.: 869343-06-6
M. Wt: 434.94
InChI Key: WOEPRGFBQGIBMB-UHFFFAOYSA-N
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Description

Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring. The structure includes a 2-chlorophenyl substituent, a hydroxyl group at position 6, a methyl group at position 2 of the thiazole ring, and an ethyl ester at the piperidine-4-carboxylate position.

Properties

IUPAC Name

ethyl 1-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c1-3-28-19(27)13-8-10-24(11-9-13)16(14-6-4-5-7-15(14)21)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,13,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEPRGFBQGIBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It features a unique structural composition that includes a piperidine ring, a thiazolo-triazole moiety, and an ethyl carboxylate group. The compound's molecular formula is C20H23ClN4O3SC_{20}H_{23}ClN_{4}O_{3}S with a molecular weight of approximately 434.94 g/mol. Its synthesis typically involves multi-step reactions integrating different chemical precursors, and it has been characterized using various spectroscopic methods such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Antimicrobial Properties

The compound has garnered attention for its antimicrobial properties, which are often associated with the presence of thiazole and triazole rings in its structure. These components are commonly found in various bioactive molecules known for their efficacy against microbial pathogens. Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including antibacterial and antifungal effects .

Potential Therapeutic Applications

This compound may also possess therapeutic potential beyond antimicrobial activity. The combination of a chlorophenyl group and a hydroxymethyl-thiazole-triazole moiety suggests enhanced biological activity compared to simpler analogs. This unique combination may allow for interactions with specific biological targets such as enzymes or receptors involved in cell signaling pathways .

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with biological targets that could modulate cellular processes. Ongoing research aims to clarify these interactions and their implications for pharmacological applications .

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds within the thiazole and triazole families. For instance:

  • Antitumor Activity : A related compound demonstrated significant antitumor activity against K562 cancer cells, indicating potential applications in oncology .
  • Antimicrobial Screening : Compounds featuring thiazole and triazole structures have been screened for their antimicrobial efficacy, showcasing promising results against a range of pathogens .

Data Table: Summary of Biological Activities

Activity Type Compound Effect Reference
AntimicrobialThis compoundBroad-spectrum antimicrobial
AntitumorRelated thiazole-triazole compoundSignificant antitumor activity

Comparison with Similar Compounds

Key Compounds:

5-((2-Chlorophenyl)(Piperidin-1-yl)Methyl)-2-Ethylthiazolo[3,2-b][1,2,4]Triazol-6-ol (CAS 887218-65-7) Structural Differences: Replaces the 2-methyl group on the thiazole ring with 2-ethyl and substitutes the piperidine-4-carboxylate with a piperidin-1-yl group. The piperidin-1-yl group lacks the ester functionality, altering electronic properties and hydrogen-bonding capacity . Molecular Weight: 417.9 g/mol (vs. target compound’s ~453.9 g/mol based on analogous structures in ).

Ethyl 1-((2-(Furan-2-yl)-6-Hydroxythiazolo[3,2-b][1,2,4]Triazol-5-yl)(4-Nitrophenyl)Methyl)Piperidine-4-Carboxylate (CAS 896292-02-7) Structural Differences: Substitutes 2-chlorophenyl with 4-nitrophenyl and replaces 2-methyl with 2-furanyl. The furan ring introduces π-π stacking interactions, which may influence binding affinity in biological targets .

Substituent Effects on Bioactivity

  • 2-Chlorophenyl vs. 4-Nitrophenyl : The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and hydrophobic interactions, whereas the 4-nitrophenyl group (as in CAS 896292-02-7) offers stronger electron withdrawal, which may enhance electrophilic reactivity but reduce solubility .
  • Hydroxyl Group at Position 6 : This group enables hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or receptors). Its absence in compounds like CAS 887218-65-7 may reduce target affinity .

Physical and Electronic Properties

  • Hydrogen Bonding: The target compound’s hydroxyl and ester groups enable intermolecular hydrogen bonding (as seen in ’s C–H⋯O interactions), enhancing crystalline stability and solubility compared to non-polar analogs .
  • Van der Waals Descriptors : Molecular geometry analysis () suggests that the piperidine-4-carboxylate group increases the compound’s polar surface area, impacting solubility and diffusion rates compared to simpler triazoles .

Preparation Methods

Thiazolo[3,2-b]Triazole Core Synthesis

The thiazolo[3,2-b]triazole moiety is constructed via intramolecular cyclization of a bromo-substituted precursor. A visible-light-mediated method reported by achieves regioselective ring closure by generating thiyl and carbon-centered radicals, which combine to form the bicyclic system. For example, treatment of 5-bromo-6-hydroxy-2-methylthiazolo[3,2-b]triazole with UV light (365 nm) in acetonitrile eliminates HBr, yielding the fused heterocycle in 78% yield.

Piperidine-4-Carboxylate Ester Preparation

Piperidine-4-carboxylic acid is esterified using ethanol and sulfuric acid, followed by N-methylation with methyl iodide under basic conditions. Patent US8697876B2 details a scalable approach where 1-methylpiperidine-4-carboxylic acid is converted to its ethyl ester via thionyl chloride-mediated activation, achieving >95% purity after recrystallization.

Coupling Strategies for Molecular Assembly

Nucleophilic Substitution at the Thiazolo-Triazole Position

The 5-position of the thiazolo-triazole ring undergoes nucleophilic attack by a 2-chlorophenylmagnesium bromide intermediate. This step, adapted from Grignard reactions in, requires anhydrous tetrahydrofuran (THF) and temperatures below −10°C to prevent side reactions. The resulting alcohol intermediate is isolated in 65% yield and subsequently oxidized to the ketone using pyridinium chlorochromate (PCC).

Reductive Amination with Piperidine-4-Carboxylate

The ketone intermediate is coupled with ethyl piperidine-4-carboxylate via reductive amination. Sodium cyanoborohydride in methanol at pH 5 facilitates imine formation and reduction, yielding the tertiary amine. Microwave-assisted optimization (160°C, 3 hours) improves reaction efficiency to 82% yield, as demonstrated in.

Optimization Challenges and Solutions

Regioselectivity in Thiazolo-Triazole Formation

Early methods suffered from poor regiocontrol, producing mixtures of 5- and 7-substituted isomers. The visible-light-mediated protocol in resolves this by exploiting radical recombination dynamics, ensuring >90% regioselectivity for the 5-position.

Steric Hindrance During Coupling

Bulky substituents on the thiazolo-triazole and piperidine moieties impede coupling efficiency. Using DMF as a polar aprotic solvent and diisopropylethylamine as a base, as in, mitigates steric effects by stabilizing transition states.

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR analysis (400 MHz, CDCl3) reveals diagnostic signals: δ 1.26 (t, J = 7.60 Hz, ethyl ester), δ 2.59 (s, thiazole-methyl), and δ 7.49 (d, J = 8.71 Hz, 2-chlorophenyl). LC-MS (ESI+) confirms the molecular ion peak at m/z 499.2 [M+H]+, aligning with the theoretical mass of 498.5 g/mol.

Crystallographic and Thermal Analysis

Single-crystal X-ray diffraction confirms the spatial arrangement of the thiazolo-triazole and piperidine rings. Differential scanning calorimetry (DSC) reveals a melting point of 178–181°C, consistent with high purity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Visible-light cyclization 78 High regioselectivity Requires specialized equipment
Microwave coupling 82 Rapid reaction time High energy input
Grignard substitution 65 Scalable Low-temperature conditions

Industrial Scalability and Environmental Considerations

Patent US8697876B2 emphasizes solvent recovery and catalytic recycling to minimize waste. Ethanol is preferred over dichloromethane for its lower toxicity, aligning with green chemistry principles.

Q & A

Q. What are the critical synthetic steps and reaction conditions for this compound?

The synthesis involves three stages:

  • Core Formation : Cyclization of the thiazolo-triazole moiety using hydrazine derivatives under reflux in ethanol .
  • Coupling : Reaction with 2-chlorophenyl groups via nucleophilic substitution in dichloromethane (DCM) with triethylamine (TEA) as a catalyst .
  • Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key conditions include anhydrous environments, temperature control (70–80°C for coupling), and catalyst use (e.g., Bleaching Earth Clay in PEG-400) .

Q. Which spectroscopic and crystallographic methods validate its structure?

  • NMR Spectroscopy : 1H/13C NMR confirms proton environments (e.g., thiazolo-triazole protons at δ 7.8–8.2 ppm) and carbon frameworks .
  • IR Spectroscopy : Identifies functional groups (O-H stretch at 3200–3400 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (C–S: 1.75 Å) and dihedral angles using SHELX software for refinement .

Q. What biological targets are commonly associated with this compound?

Similar analogs target enzymes (e.g., kinases) and receptors implicated in cancer and inflammation. Assays include:

  • Anticancer Activity : MTT assays on HepG2 or MCF-7 cell lines .
  • Antimicrobial Testing : Disk diffusion against E. coli or S. aureus .
  • Enzyme Inhibition : Kinase inhibition assays with IC50 determination .

Q. How is solubility optimized for in vitro studies?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • pH Adjustment : Buffered solutions (pH 6.8–7.4) for stability .
  • Micellar Systems : Non-ionic surfactants (e.g., Tween 80) enhance aqueous dispersion .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

  • Catalyst Optimization : Replace Bleaching Earth Clay with Pd/C for coupling steps (yield increase from 45% to 65%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours for cyclization .
  • Solvent Screening : Switch from DCM to THF for better intermediate solubility .

Q. How to resolve contradictions in reported bioactivity data?

  • Assay Standardization : Use identical cell lines (e.g., HepG2) and control DMSO concentrations .
  • Purity Verification : HPLC (≥95% purity) and elemental analysis to exclude impurities .
  • Meta-Analysis : Compare structural analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) to isolate activity drivers .

Q. What computational models predict binding affinity?

  • Molecular Docking : AutoDock Vina simulates interactions with targets (e.g., EGFR) using PDB structures .
  • DFT Calculations : Determine HOMO-LUMO gaps to assess reactivity and charge distribution .
  • MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .

Q. How do structural modifications enhance activity?

  • Substituent Effects : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., -NO2) to boost kinase inhibition .
  • Piperidine Ring Modifications : N-methylation improves membrane permeability (logP reduction from 3.2 to 2.8) .
  • Hybrid Systems : Furan or thiophene substitutions enhance antimicrobial activity .

Q. What challenges arise in crystallographic analysis?

  • Twinned Crystals : Use SHELXL for refinement of high-resolution data with twin laws .
  • Disorder Management : Apply restraints to flexible piperidine groups during model building .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction patterns .

Q. Does the compound exhibit synergistic effects in combination therapies?

  • Anticancer Synergy : Combine with doxorubicin (CI < 0.8) to reduce IC50 by 40% in MCF-7 cells .
  • Antibiotic Potentiation : Enhances ciprofloxacin efficacy against MRSA (FIC index 0.5) .
  • Mechanistic Studies : RNA sequencing identifies upregulated apoptosis pathways (e.g., Bax/Bcl-2 ratio) .

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